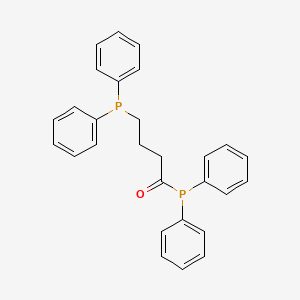

1,4-Bis(diphenylphosphino)butan-1-one

Description

Significance of Diphosphine Ligands in Homogeneous and Heterogeneous Catalysis

Diphosphine ligands, sometimes referred to as bisphosphanes, are organophosphorus compounds that are fundamental to modern catalysis. wikipedia.org Their primary role is to act as ancillary or "spectator" ligands, binding to a transition metal center and modulating its catalytic properties without directly participating in the reaction. libretexts.orgresearchgate.net The ability of these ligands to form a chelate ring with the metal center imparts significant stability to the resulting complex. sigmaaldrich.cn

The versatility of diphosphine ligands stems from the ability to modify their structure. wikipedia.org Key properties that can be tuned include:

Steric Bulk: The size of the substituent groups on the phosphorus atoms can be altered. Bulky ligands can enhance catalyst selectivity and stability by controlling the access of substrates to the metal center. sigmaaldrich.cntcichemicals.com The steric bulk is often quantified by the Tolman cone angle for monodentate phosphines and the bite angle for bidentate diphosphines. tcichemicals.com

Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus atoms influences the electron density at the metal center. Electron-rich phosphines generally increase the rate of oxidative addition, a key step in many catalytic cycles. tcichemicals.com

Bite Angle: The P-M-P angle, or bite angle, is determined by the length and rigidity of the backbone connecting the two phosphine (B1218219) groups. tcichemicals.com This angle has a profound impact on the geometry of the metal complex and, consequently, its reactivity and selectivity in catalytic reactions such as hydroformylation and cross-coupling. nih.gov

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, diphosphine ligands are ubiquitous. They are crucial components in catalysts for a wide range of reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming cross-coupling reactions like the Suzuki, Heck, and Negishi reactions. sigmaaldrich.cnsigmaaldrich.com Chiral diphosphine ligands have been instrumental in the development of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

In heterogeneous catalysis , where the catalyst is in a different phase from the reactants, diphosphine ligands are also valuable. They can be used to stabilize metal nanoparticles, preventing their aggregation and controlling their catalytic activity and selectivity. fu-berlin.de Furthermore, diphosphine ligands can be anchored to solid supports, combining the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recycling characteristic of heterogeneous systems.

Overview of Diphosphine-Ketone Ligand Architectures

The incorporation of a ketone functional group into a diphosphine ligand backbone, as in the case of 1,4-bis(diphenylphosphino)butan-1-one, creates a multifunctional molecule with unique coordination possibilities. The ketone group can act as an additional donor site, potentially leading to different modes of binding with a metal center.

Ketones can coordinate to metals in two primary ways:

η¹(O) Coordination: The oxygen atom's lone pair donates to an electrophilic (electron-poor) metal center.

η²(C,O) Coordination: The carbonyl π-system interacts with an electron-rich metal center, a bonding mode that is often dominated by π-back-donation from the metal to the carbonyl group's π* antibonding orbital. acs.org

This dual-coordination capability can render the ligand hemilabile . acs.org A hemilabile ligand possesses both a strong and a weak donor group. The strong donors (the phosphine groups) remain bound to the metal throughout the catalytic cycle, while the weak donor (the ketone group) can reversibly bind and dissociate. This "on-off" functionality can open up a coordination site on the metal at a specific stage of the catalytic cycle, facilitating substrate binding or product release, and then re-coordinating to stabilize the metal center.

A well-studied example of a diphosphine-ketone ligand is 2,2′-bis(diphenylphosphino)benzophenone (Phdpbp) . Studies on its nickel complexes have shown that the coordination of the ketone moiety is dependent on the oxidation state of the metal. acs.orgacs.org In Ni(II) complexes, the ketone does not bind, and the ligand acts as a simple bidentate diphosphine. However, upon reduction to Ni(I) or Ni(0), the more electron-rich metal center engages in η²(C,O) coordination with the ketone. This demonstrates the ketone acting as a hemilabile, π-accepting moiety. acs.orgacs.org

Similarly, β-keto phosphine ligands, such as Ph₂PCH₂C(=O)R, can exhibit hemilabile behavior in ruthenium complexes. They can chelate through both the phosphorus and oxygen atoms or bind only through the phosphorus atom, leaving the ketone group unbound. acs.org This flexibility is crucial for their reactivity and application in catalysis.

The table below summarizes key characteristics of representative diphosphine-ketone ligand complexes.

| Ligand | Metal Complex | Coordination Mode of Ketone | Key Finding |

| 2,2′-bis(diphenylphosphino)benzophenone (Phdpbp) | (Phdpbp)NiCl₂ | Non-coordinating | Acts as a simple bidentate diphosphine with Ni(II). acs.org |

| 2,2′-bis(diphenylphosphino)benzophenone (Phdpbp) | (Phdpbp)NiCl | η²(C,O) | Reduction to Ni(I) induces ketone coordination. acs.org |

| 2,2′-bis(diphenylphosphino)benzophenone (Phdpbp) | (Phdpbp)Ni(PPh₃) | η²(C,O) | Functions as a hemilabile acceptor ligand with Ni(0). acs.org |

| Ph₂PCH₂C(=O)Buᵗ (a β-keto phosphine) | [Ru(η⁵-C₅H₅)(PPh₃){η²(P,O)-Ph₂PCH₂C(=O)Buᵗ}][PF₆] | η²(P,O) chelation | Exhibits hemilabile character, reacting with CO to open the chelate ring. acs.org |

Historical Context and Evolution of Phosphine Ligand Design

The journey of phosphine ligands in transition metal chemistry began in the mid-20th century. One of the earliest and most significant discoveries was the development of Wilkinson's catalyst, RhCl(PPh₃)₃, in the 1960s, which proved to be a highly effective homogeneous catalyst for the hydrogenation of alkenes. This discovery highlighted the crucial role that phosphine ligands play in stabilizing metal centers and enabling catalytic activity. wikipedia.org

The evolution of phosphine ligand design can be broadly categorized into several stages:

First Generation (Monodentate Ligands): Early work focused on simple monodentate phosphines like triphenylphosphine (B44618) (PPh₃) and trialkylphosphines (PR₃). Chemists quickly realized that modifying the R groups could systematically tune the electronic and steric properties of the ligand, thereby influencing the catalyst's performance. sigmaaldrich.cntcichemicals.com

Second Generation (Diphosphine Ligands): The development of bidentate diphosphine ligands was a major advancement. By linking two phosphine donors with a backbone, ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) were created. The chelate effect associated with these ligands provides enhanced stability to the metal complexes. wikipedia.org This era also saw the exploration of how the backbone length and rigidity influence the ligand's bite angle, a critical parameter for controlling selectivity in many catalytic reactions. tcichemicals.com

Third Generation (Chiral and Functionalized Ligands): A significant leap forward was the design of chiral diphosphine ligands, such as DIPAMP and BINAP, which ushered in the era of asymmetric catalysis. These ligands create a chiral environment around the metal center, allowing for the stereoselective synthesis of one enantiomer of a chiral product. sigmaaldrich.com Concurrently, chemists began incorporating additional functional groups into the ligand framework. These functionalized ligands, including those with amine, ether, and ketone moieties, were designed to participate more actively in the catalytic process, for example, through hemilability or by providing secondary interactions with the substrate. acs.org The subject of this article, this compound, belongs to this advanced generation of ligand design.

The development of phosphine ligands continues to be a vibrant area of research, with ongoing efforts to create more active, selective, and robust catalysts for both established and newly discovered chemical reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H26OP2 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

1,4-bis(diphenylphosphanyl)butan-1-one |

InChI |

InChI=1S/C28H26OP2/c29-28(31(26-18-9-3-10-19-26)27-20-11-4-12-21-27)22-13-23-30(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 |

InChI Key |

QSMZJIAXGLOTKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCC(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Coordination Chemistry of 1,4 Bis Diphenylphosphino Butan 1 One Complexes

Fundamental Coordination Modes of Diphosphine Ligands

Diphosphine ligands, also known as bisphosphanes, are organophosphorus compounds widely used in inorganic and organometallic chemistry due to their ability to stabilize metal complexes and influence their catalytic activity. wikipedia.org The connectivity of the two phosphorus atoms through a backbone allows for several distinct coordination modes.

The most common coordination mode for diphosphine ligands is bidentate chelation, where both phosphorus atoms bind to a single metal center, forming a metallacycle. wikipedia.orgpurdue.edu This mode is prevalent when the linker between the phosphino groups, in this case, a butane chain, is of an appropriate length (typically two to four carbon centers) to allow the formation of a stable chelate ring. wikipedia.org For 1,4-Bis(diphenylphosphino)butan-1-one, chelation would result in a seven-membered metallacycle. The formation of this chelate ring is entropically favored, a phenomenon known as the chelate effect, which leads to enhanced stability compared to complexes with two separate monodentate phosphine (B1218219) ligands. csbsju.edu

In the context of phosphine-ketone ligands, chelation can also involve the carbonyl group. Depending on the metal center and reaction conditions, the ligand can coordinate through one phosphorus atom and the oxygen of the carbonyl group (a P,O-chelate) or through both phosphorus atoms (a P,P-chelate). In some cases, particularly with platinum group metals, C-H activation can occur at a carbon adjacent to the carbonyl, leading to the formation of a P,C-chelate metallacycle. wgtn.ac.nz

Although chelation is common, diphosphine ligands can also act in a monodentate fashion, with only one of the two phosphorus atoms coordinating to a metal center. alfa-chemistry.com The second phosphino group remains uncoordinated or "dangling." This mode may be observed when the metal center is sterically crowded, preventing the second phosphine group from binding, or in the presence of other strongly coordinating ligands. Monodentate coordination is also a key feature in the formation of supramolecular assemblies and metal-organic frameworks (MOFs), where the dangling phosphine group of one complex can coordinate to a different metal center, facilitating the construction of extended polymeric structures. rsc.org For this compound, this behavior would leave one diphenylphosphino group available for further reactions or structural extension.

Diphosphine ligands can simultaneously coordinate to two different metal centers, acting as a bridging ligand. acs.org This mode is crucial for the synthesis of binuclear and polynuclear complexes. nih.gov In this arrangement, the diphosphine spans two metal atoms, holding them in proximity and mediating electronic communication between them. The flexible butane backbone of this compound is well-suited to facilitate this bridging, connecting two metal centers to form discrete bimetallic complexes or extended one-dimensional, two-dimensional, or three-dimensional coordination polymers. alfa-chemistry.com The nature of the resulting polynuclear structure is highly dependent on the length and flexibility of the ligand backbone and the preferred coordination geometry of the metal ion. nih.gov

Stereochemical Influences in Coordination Complexes of Phosphine-Ketone Ligands

The geometry and reactivity of metal complexes are significantly influenced by the steric and electronic properties of their ligands. For phosphine ligands, two key parameters are the bite angle and the cone angle.

The bite angle (β) is the angle formed between the two donor atoms of a bidentate ligand and the central metal atom (P-M-P). wikipedia.org This geometric parameter is largely determined by the length and rigidity of the ligand's backbone. acs.org Different bite angles can enforce significant distortions from idealized coordination geometries (e.g., square planar, tetrahedral, or octahedral). wikipedia.orgchemeurope.com For instance, ligands with a natural bite angle near 90° are well-suited for square planar and octahedral complexes, while those with angles closer to 109.5° are more compatible with tetrahedral geometries. wikipedia.org

The flexible four-carbon backbone of 1,4-bis(diphenylphosphino)butane (dppb), a structurally related ligand, results in a natural bite angle of approximately 94°. wikipedia.org This suggests that this compound would also favor geometries that can accommodate a P-M-P angle in this range. The bite angle has profound effects on the outcomes of catalytic reactions, such as hydroformylation, where it can control the regioselectivity of the process by favoring specific geometric isomers of the catalytic intermediates. chemeurope.comresearchgate.net

| Ligand | Abbreviation | Backbone Structure | Natural Bite Angle (βn) |

|---|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane (B154495) | dppe | -CH2CH2- | ~85° |

| 1,3-Bis(diphenylphosphino)propane | dppp | -(CH2)3- | ~91° |

| 1,4-Bis(diphenylphosphino)butane | dppb | -(CH2)4- | ~94° |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | -Ferrocene- | ~99° |

| Xantphos | Xantphos | -Xanthene- | ~108° |

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the metal center at the vertex. acs.org A larger cone angle indicates greater steric hindrance around the metal center. This steric bulk can influence the number of ligands that can coordinate to a metal, the stability of the resulting complex, and the rates of ligand substitution and catalytic reactions. libretexts.orgyoutube.com

For this compound, the cone angle would be primarily determined by the two phenyl groups attached to each phosphorus atom. The cone angle for a generic triphenylphosphine (B44618) (PPh₃) ligand is 145°. In a chelating diphosphine, the effective steric bulk is more complex than for two individual monodentate ligands, but the cone angle provides a useful approximation of the steric demands. The significant steric presence created by the four phenyl groups can create a protected coordination pocket around the metal, which can enhance selectivity in catalysis by controlling the approach of substrates. iciq.org

| Ligand | Formula | Cone Angle (θ) |

|---|---|---|

| Phosphine | PH3 | 87° |

| Trimethylphosphine | P(CH3)3 | 118° |

| Triethylphosphine | P(C2H5)3 | 132° |

| Triphenylphosphine | P(C6H5)3 | 145° |

| Tricyclohexylphosphine | P(C6H11)3 | 170° |

| Tri-tert-butylphosphine | P(t-C4H9)3 | 182° |

Conformational Flexibility of the Butane Backbone

No information available in the scientific literature.

Electronic Properties and Donor Character of this compound

No information available in the scientific literature.

Complexation with Diverse Transition Metals

No information available in the scientific literature.

Palladium-Based Coordination Systems

No information available in the scientific literature.

Rhodium-Based Coordination Systems

No information available in the scientific literature.

Ruthenium-Based Coordination Systems

No information available in the scientific literature.

Nickel-Based Coordination Systems

No information available in the scientific literature.

Insufficient Scientific Data on this compound Precludes Detailed Analysis

A comprehensive review of available scientific literature reveals a significant lack of published research on the coordination chemistry of the specific compound this compound. Despite extensive searches for data pertaining to its complexes with titanium, gold, and silver, as well as its structural characterization through X-ray crystallography and spectroscopic methods, no specific research findings, data tables, or detailed analyses for this particular ketone-functionalized diphosphine ligand could be located.

The provided outline requests a detailed examination of the coordination behavior and structural features of this compound complexes. This includes specific subsections on titanium-based systems, other metal centers like gold and silver, and in-depth structural elucidation through X-ray crystallography and spectroscopic (NMR, IR) analysis.

However, the existing body of scientific literature accessible through current search capabilities focuses almost exclusively on the well-studied analogue, 1,4-Bis(diphenylphosphino)butane (dppb). This related compound, which lacks the carbonyl group present in this compound, has a thoroughly documented and extensive coordination chemistry with a wide range of transition metals.

The introduction of a ketone functional group at the 1-position of the butane backbone in this compound would be expected to significantly alter its electronic and steric properties as a ligand. This would likely lead to unique coordination modes, potentially involving the carbonyl oxygen, and distinct structural and spectroscopic characteristics in its metal complexes. Unfortunately, without dedicated research on this specific molecule, any discussion would be purely speculative and would not meet the requirements for a scientifically accurate and data-driven article.

Therefore, due to the absence of specific and verifiable research data for this compound in the public domain, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline. The information necessary to populate the sections on its coordination with titanium, gold, and silver, and to provide concrete data for X-ray crystallography and spectroscopic analysis, is not available in the current scientific literature.

Advanced Ligand Design Principles and Future Research Directions

Rational Design of Chiral Analogues of 1,4-Bis(diphenylphosphino)butan-1-one for Asymmetric Catalysis

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The rational design of chiral ligands is paramount for achieving high enantioselectivity. For diphosphine ligands, chirality can be introduced in several ways: by using a chiral backbone connecting the two phosphorus atoms, by having stereogenic phosphorus atoms, or by incorporating chiral substituents on the phosphorus atoms.

A prevalent strategy in ligand design is the use of C₂-symmetric atropisomeric diphosphines, which have proven to be highly effective in a variety of asymmetric reactions. researchgate.net The C₂ axis of symmetry can reduce the number of possible transition states, thereby increasing the enantioselectivity of a reaction. researchgate.net The pioneering work on ligands like DIOP and the development of highly successful ligands such as BINAP established the efficacy of chiral diphosphines in asymmetric hydrogenation and other transformations. sciengine.compnas.orgnih.gov

To create chiral analogues of this compound, one could envision several approaches:

Introducing a Chiral Backbone: The butane chain could be replaced with a chiral scaffold derived from natural products like tartaric acid or carbohydrates. This would place the diphenylphosphino groups in a fixed, chiral spatial arrangement.

Modifying the Butane Chain: Introducing chiral centers directly onto the butane backbone, for instance, by using a chiral diol as a starting material, can significantly influence the catalyst's enantioselectivity. polyu.edu.hk

P-Chiral Ligands: Creating stereogenic centers at the phosphorus atoms themselves offers another powerful design element. P-chiral phosphine (B1218219) ligands that are both conformationally rigid and electron-rich have demonstrated excellent performance in various asymmetric reactions. jst.go.jp

The effectiveness of such rationally designed ligands is often evaluated in benchmark reactions like the asymmetric hydrogenation of ketones and olefins. The stereoelectronic features of both the ligand and the substrate play a crucial role in determining the enantiomeric excess (ee) of the product. pnas.orgnih.gov

| Ligand | Catalyst Metal | Substrate | Enantiomeric Excess (ee) | Yield | Reference Reaction Type |

|---|---|---|---|---|---|

| (S,S)-DIOP | Rhodium | α-phenylacrylic acid | 80% | High | Asymmetric Hydrogenation |

| (R)-BINAP | Ruthenium | β-Ketoesters | >99% | High | Asymmetric Hydrogenation polyu.edu.hk |

| (S,S)-DIPAMP | Rhodium | Dehydroamino acids | >95% | High | Asymmetric Hydrogenation |

| (R,R)-DuPhos | Rhodium | Enamides | >99% | High | Asymmetric Hydrogenation |

| (R)-SYNPHOS | Ruthenium | Aryl Ketones | up to 99% | High | Asymmetric Hydrogenation pnas.orgnih.gov |

Development of Non-Symmetrical Diphosphine-Ketone Ligands for Enhanced Control

While C₂-symmetric ligands are highly successful, there is growing interest in non-symmetrical or unsymmetrical diphosphine ligands. umn.edu In these ligands, the two phosphorus donors are electronically and/or sterically distinct. This asymmetry can provide more nuanced control over the catalytic cycle by influencing substrate binding, insertion, and product release steps.

For a diphosphine-ketone ligand, non-symmetrical design could involve:

Different P-Substituents: One phosphorus atom could bear electron-donating groups (e.g., cyclohexyl) while the other has electron-withdrawing groups (e.g., pentafluorophenyl). This electronic differentiation can affect the binding affinity and reactivity of the metal center.

Steric Differentiation: One phosphino group could be significantly bulkier than the other (e.g., di-tert-butylphosphino vs. diphenylphosphino). This can create a specific binding pocket for the substrate, enhancing regioselectivity or enantioselectivity.

Hybrid Ligand-Backbone: The ligand could combine the phosphine-ketone motif with a different donor type, such as an amine or an N-heterocyclic carbene, leading to a P,O,N or P,O,C tridentate ligand with unique coordination properties.

The synthesis of such unsymmetrical ligands often requires multi-step, controlled synthetic routes to differentiate the two phosphine moieties. umn.edu The enhanced control offered by these ligands makes them promising candidates for challenging catalytic reactions where fine-tuning of the catalyst's properties is essential.

Strategies for Modulating Reactivity and Selectivity through Ligand Modifications

The versatility of phosphine ligands stems from the ability to systematically modify their structure to tune the properties of the resulting metal catalyst. prochemonline.comalfa-chemistry.com The key parameters that can be adjusted are the ligand's steric bulk and its electronic character.

Steric Tuning: The steric hindrance around the metal center, often quantified by the ligand's cone angle, is a critical factor. Bulky phosphine ligands can promote reductive elimination, prevent catalyst deactivation pathways like dimerization, and create specific pockets that favor the binding of one substrate enantiomer over another, thereby enhancing selectivity. sigmaaldrich.comchemrxiv.org For this compound, replacing the phenyl groups with larger groups like cyclohexyl or tert-butyl would increase the steric bulk.

Electronic Tuning: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom directly influences the electron density at the metal center. taylorandfrancis.com Electron-rich phosphines (with alkyl groups) generally increase the catalytic activity of late transition metals in processes like oxidative addition. Conversely, electron-poor phosphines (with aryl or fluoroaryl groups) can enhance the stability of the catalyst and influence selectivity. The presence of the ketone's carbonyl group in the ligand backbone also exerts an electronic influence on the coordinated metal center.

A comparative study of the ligands SYNPHOS and DIFLUORPHOS in ruthenium-catalyzed asymmetric hydrogenation demonstrated that subtle electronic modifications to the ligand backbone can lead to complementary enantioselectivities for different substrates. pnas.orgnih.gov This highlights the power of ligand modification to create a toolbox of catalysts optimized for a wide range of applications.

| Ligand Type | Modification Strategy | Effect on Metal Center | Impact on Catalysis | Potential Modification of Target Compound |

|---|---|---|---|---|

| Electron-Rich Ligand | Replace aryl groups with alkyl groups (e.g., cyclohexyl) | Increases electron density | Enhances oxidative addition rate; increases activity | (dicyclohexylphosphino) groups instead of (diphenylphosphino) |

| Electron-Poor Ligand | Introduce electron-withdrawing groups on aryl rings (e.g., -CF₃) | Decreases electron density | Stabilizes metal center; can improve selectivity | (bis(p-trifluoromethylphenyl)phosphino) groups |

| Bulky Ligand | Replace phenyl groups with larger groups (e.g., tert-butyl) | Increases steric hindrance (cone angle) | Promotes reductive elimination; enhances enantioselectivity | (di-tert-butylphosphino) groups |

| Rigid Backbone | Incorporate cyclic or bridged structures into the backbone | Restricts conformational flexibility | Improves enantioselectivity by locking in a chiral conformation | Replace butane chain with a rigid chiral diol derivative |

Emerging Applications in Novel Catalytic Transformations

While diphosphine ligands are well-established in hydrogenation and cross-coupling reactions, ongoing research continues to find new applications for them. Phosphine-ketone ligands, with their hemilabile character, are particularly well-suited for transformations that require a coordination site to open up during the catalytic cycle.

Emerging areas where these ligands could be impactful include:

C-H Functionalization: Directing group-assisted C-H activation is a powerful tool for streamlined organic synthesis. The ketone moiety in the ligand could potentially act as a directing group, or the ligand could support a metal complex that catalyzes the C-H functionalization of an external substrate. princeton.edu

Transfer Hydrogenation: This process uses readily available hydrogen donors like isopropanol instead of H₂ gas. Ruthenium and iridium complexes with functionalized phosphine ligands have shown high efficiency in the transfer hydrogenation of ketones. tandfonline.com

Catalysis with Earth-Abundant Metals: There is a major push to replace precious metal catalysts (Pd, Rh, Ru, Ir) with more sustainable alternatives like nickel, cobalt, and iron. uu.nl Designing robust diphosphine-ketone ligands that stabilize reactive intermediates is crucial for developing effective base-metal catalysts. Nickel complexes with diphosphine ketone ligands have been explored for reactions like alkyne cyclotrimerization. uu.nl

Polymerization and Oligomerization: The precise control over the metal's coordination environment afforded by tailored ligands is essential for controlling polymer chain growth, branching, and stereochemistry.

Integration of Phosphine-Ketone Ligands in Advanced Materials Science

The unique properties of phosphine-ketone ligands extend beyond homogeneous catalysis into the realm of materials science. By incorporating these ligands into larger structures, it is possible to create advanced materials with tailored catalytic, electronic, or sensory properties.

Heterogenization of Catalysts: To bridge the gap between homogeneous and heterogeneous catalysis, ligands can be immobilized on solid supports. A phosphine-ketone ligand could be functionalized with a reactive group (e.g., a vinyl or siloxy group) allowing it to be copolymerized into a polymer support or grafted onto silica. nih.gov This facilitates catalyst separation and recycling.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials built from metal nodes and organic linkers. Phosphine-functionalized linkers can be used to construct MOFs where catalytically active metal complexes are precisely positioned within the porous framework. rsc.orgnih.gov This confinement can lead to unique reactivity and selectivity. rsc.org

Functionalized Nanoparticles: Phosphine and phosphine oxide ligands are used to stabilize and functionalize metal nanoparticles, such as gold nanoparticles (AuNPs). nih.govresearchgate.net The ligands control the nanoparticle's size, solubility, and stability, and can impart specific functionalities for applications in sensing, bio-imaging, or catalysis. nih.govresearchgate.net The phosphine-ketone motif could offer a bidentate anchor for stabilizing nanoparticles while also providing a site for further chemical modification.

Luminescent Materials and Sensors: Phosphine ligands are integral to many luminescent metal complexes. alfa-chemistry.com The electronic properties of a phosphine-ketone ligand could be tuned to create complexes with specific photophysical properties for use in organic light-emitting diodes (OLEDs) or as chemical sensors.

The integration of well-defined molecular units like this compound into macromolecular and supramolecular structures is a promising frontier for creating next-generation functional materials. sc.edu

Q & A

Basic: What are the standard methods for synthesizing and characterizing DPPB?

Answer:

DPPB is typically synthesized via the reaction of diphenylphosphine with 1,4-dibromobutane in the presence of a strong base (e.g., NaH) under inert atmosphere. Characterization involves:

- Purity analysis by GC (≥95% purity as per technical specifications) .

- Structural confirmation via P NMR (δ ~ -15 ppm for P atoms in DPPB) and X-ray crystallography (bond lengths: P–C ~1.84 Å, C–C ~1.53 Å) .

- Melting point verification (132–134°C) .

Basic: How should DPPB be stored to maintain stability in catalytic applications?

Answer:

- Store under argon or nitrogen to prevent oxidation of phosphine groups.

- Use amber glass vials to minimize light exposure, which can degrade phosphine ligands.

- Avoid moisture (hygroscopicity data not explicitly reported, but analogous bisphosphines degrade in humid conditions) .

Advanced: How does DPPB’s bite angle influence its coordination behavior in transition metal complexes?

Answer:

DPPB’s 1,4-butane backbone provides a flexible bite angle (~98° in Pd complexes), enabling adaptability in stabilizing diverse metal geometries (e.g., square planar vs. tetrahedral). This flexibility is critical in catalysis, such as Suzuki-Miyaura coupling, where larger bite angles favor transmetalation steps. Comparative studies with shorter-chain analogs (e.g., 1,2-bisphosphines) show reduced activity due to steric constraints .

Advanced: How to resolve contradictions in catalytic activity data for DPPB-based systems?

Answer:

Contradictions often arise from:

- Phosphine oxidation : Monitor ligand integrity via P NMR before catalysis. Use stabilizers like BHT (butylated hydroxytoluene) in storage .

- Metal-ligand stoichiometry : Optimize metal-to-DPPB ratios (e.g., 1:2 for Pd vs. 1:1 for Ni) to avoid under/over-coordination .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may compete for coordination sites .

Basic: What analytical techniques are recommended for studying DPPB-metal complexes?

Answer:

- Single-crystal X-ray diffraction : Resolves coordination geometry (e.g., monodentate vs. bidentate binding) .

- NMR spectroscopy : H and P NMR track ligand exchange dynamics.

- Mass spectrometry (ESI-MS) : Identifies metal-ligand adducts (e.g., [Pd(DPPB)]) .

Advanced: How to design experiments to probe DPPB’s role in enantioselective catalysis?

Answer:

- Chiral derivatization : Synthesize DPPB analogs with chiral substituents (e.g., binaphthyl groups) and compare enantiomeric excess (ee) in asymmetric hydrogenation .

- Kinetic studies : Vary DPPB concentration to distinguish rate-determining steps (e.g., oxidative addition vs. reductive elimination in cross-coupling) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and ligand steric effects .

Basic: What safety precautions are critical when handling DPPB?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powder.

- Spill management : Collect with inert absorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address discrepancies in DPPB’s reported solubility across studies?

Answer:

Discrepancies arise from:

- Crystallinity vs. amorphous forms : Recrystallize DPPB from toluene/hexane to ensure consistent particle morphology .

- Temperature-dependent solubility : Measure solubility in THF at 25°C (≈12 mg/mL) vs. 60°C (≈45 mg/mL) .

Advanced: What mechanistic insights can be gained from DPPB’s coordination chemistry in photophysical studies?

Answer:

- Luminescence quenching : DPPB’s strong σ-donor ability stabilizes metal-to-ligand charge transfer (MLCT) states in Ru(II) polypyridyl complexes, affecting emission lifetimes .

- Redox activity : Cyclic voltammetry of [Cu(DPPB)] reveals ligand-assisted electron transfer .

Basic: How to troubleshoot low yields in DPPB-mediated cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.